molecular formula C16H14N2O3S3 B2687190 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896364-72-0

2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2687190
CAS No.: 896364-72-0
M. Wt: 378.48
InChI Key: IRRIYPQLIJBEHM-UHFFFAOYSA-N
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Description

2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with an ethanesulfonyl group and a thiazole ring bearing a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with α-haloketones under acidic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Ethanethiosulfonyl Group: This step involves the sulfonylation of the benzamide core, typically using ethanesulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the thiazole-thiophene intermediate with the ethanesulfonylated benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene and thiazole rings can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate (KMnO₄)

    Reducing Agents: Pd/C with hydrogen gas, sodium borohydride (NaBH₄)

    Substitution Reagents: Nitric acid (HNO₃), bromine (Br₂) with iron (Fe) catalyst

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene and thiazole rings.

    Reduction: Amines from nitro groups.

    Substitution: Nitrobenzamides or halogenated benzamides.

Scientific Research Applications

Chemistry

In chemistry, 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. Its ability to interact with biological macromolecules makes it useful in biochemical assays.

Medicine

Medically, this compound has potential as a pharmacophore in drug design. Its structural features suggest it could be a candidate for developing inhibitors of specific enzymes or receptors, particularly those involved in inflammatory or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its electron-rich thiophene and thiazole rings.

Mechanism of Action

The mechanism of action of 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiophene and thiazole rings can participate in π-π stacking interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine
  • 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene

Uniqueness

Compared to similar compounds, 2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide stands out due to its benzamide core, which provides additional sites for functionalization and potential biological activity. The combination of the sulfonyl group with the thiophene and thiazole rings also enhances its electronic properties, making it more versatile in various applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

2-ethylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S3/c1-2-24(20,21)14-8-4-3-6-11(14)15(19)18-16-17-12(10-23-16)13-7-5-9-22-13/h3-10H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRIYPQLIJBEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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